Tiadinil

Catalog No.
S003940
CAS No.
223580-51-6
M.F
C11H10ClN3OS
M. Wt
267.74 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiadinil

CAS Number

223580-51-6

Product Name

Tiadinil

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-methylthiadiazole-5-carboxamide

Molecular Formula

C11H10ClN3OS

Molecular Weight

267.74 g/mol

InChI

InChI=1S/C11H10ClN3OS/c1-6-3-4-8(5-9(6)12)13-11(16)10-7(2)14-15-17-10/h3-5H,1-2H3,(H,13,16)

InChI Key

VJQYLJSMBWXGDV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N=NS2)C)Cl

Solubility

9.6 [ug/mL]

Synonyms

N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, tiadinil, V-GET

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N=NS2)C)Cl

Description

The exact mass of the compound Tiadinil is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.6 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. It belongs to the ontological category of thiadiazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action:

Unlike many fungicides that target fungal growth directly, Tiadinil disrupts a specific fungal enzyme called methionine synthase. This enzyme plays a crucial role in fungal metabolism, and its inhibition by Tiadinil prevents the fungus from synthesizing essential amino acids. This ultimately leads to stunted fungal growth and death [].

Target Diseases:

Research has shown Tiadinil to be effective against a broad spectrum of fungal diseases, particularly those caused by Ascomycete fungi. Some of the specific diseases it controls include:

  • Rice blast disease caused by Magnaporthe oryzae []
  • Wheat blast disease caused by Magnaporthe oryzae Triticum []
  • Grey mold disease caused by Botrytis cinerea []

Research Applications:

Beyond its fungicidal properties, Tiadinil is a valuable research tool for scientists studying various aspects of plant-fungus interactions. Here are some specific applications:

  • Understanding fungal resistance mechanisms: Studying how fungi develop resistance to Tiadinil can shed light on similar resistance mechanisms for other fungicides, aiding in the development of more durable disease control strategies [].
  • Investigating the role of methionine synthase in fungal pathogens: Research using Tiadinil can help elucidate the exact role of methionine synthase in fungal growth and survival, potentially leading to the development of new fungicides with different modes of action [].
  • Evaluating the environmental impact of fungicides: Studies comparing Tiadinil to other fungicides can provide valuable insights into their environmental persistence and potential effects on non-target organisms.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory.;
H332 (99.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

223580-51-6

Wikipedia

Tiadinil

Use Classification

Agrochemicals -> Fungicides

Dates

Modify: 2023-09-13
[1]. Maeda T, et al. Tiadinil, a plant activator of systemic acquired resistance, boosts the production of herbivore-induced plant volatiles that attract the predatory mite Neoseiulus womersleyi in the tea plant Camellia sinensis. Exp Appl Acarol. 2012 Nov;58(3):247-58.

[2]. Chen X, et al. Determination of tiadinil and its metabolite in flue-cured tobacco. J Chromatogr Sci. 2014 Aug;52(7):624-8.

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